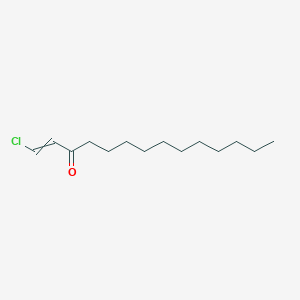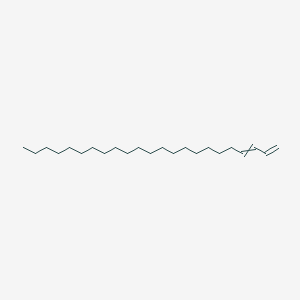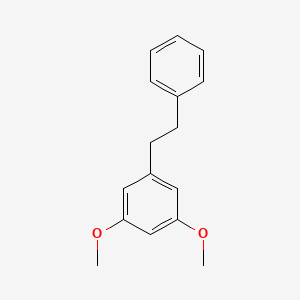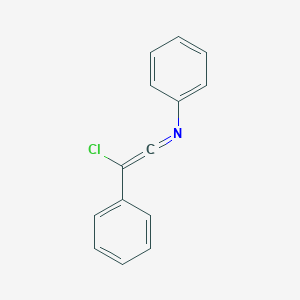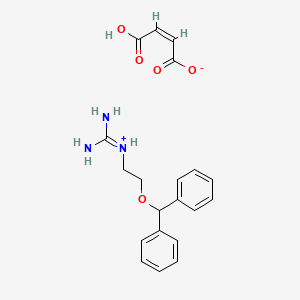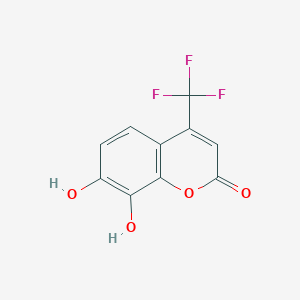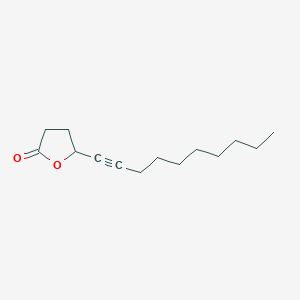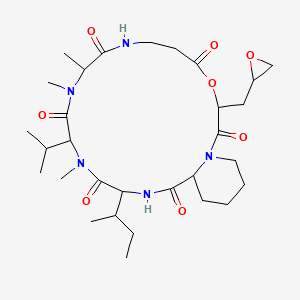
Destruxin E1 5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Destruxin E1 5 is a cyclodepsipeptidic mycotoxin isolated from the entomopathogenic fungus Metarhizium anisopliae. Destruxins, including this compound, are known for their insecticidal, antiviral, and phytotoxic activities. They also exhibit immunosuppressive, antitumor, and antiresorptive properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Destruxin E1 5 involves several key steps. The hydroxyacid–proline dipeptide with an acetonide-protected diol moiety is synthesized in an asymmetric manner. This protected diol is then converted to an epoxide after macrocyclization . The total synthesis of this compound was achieved using solution-phase synthesis, which allows for the preparation of the cyclization precursor .
Industrial Production Methods
Industrial production of this compound typically involves the use of solid-phase peptide synthesis and macrolactonization in solution. This method allows for the scalable synthesis of this compound on a gram scale .
Chemical Reactions Analysis
Types of Reactions
Destruxin E1 5 undergoes various chemical reactions, including oxidation, reduction, and substitution. The epoxide moiety in this compound is particularly reactive and can undergo nucleophilic substitution reactions .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of this compound include MNBA-DMAPO for macrolactonization and various nucleophiles for epoxide ring-opening reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, nucleophilic substitution of the epoxide moiety can lead to the formation of various substituted derivatives .
Scientific Research Applications
Destruxin E1 5 has a wide range of scientific research applications:
Mechanism of Action
Destruxin E1 5 exerts its effects by inhibiting vacuolar-type ATPase (V-ATPase) activity. This inhibition disrupts cellular ion homeostasis and leads to cell death . This compound also interacts with various molecular targets, including cytoskeletal components and cell motility proteins .
Comparison with Similar Compounds
Destruxin E1 5 is part of a family of destruxins, which includes Destruxin A, B, and other analogs. Compared to Destruxin A and B, this compound exhibits higher antiproliferative activity against cancer cell lines and is more potent in inhibiting V-ATPase . The unique structure of this compound, particularly its epoxide moiety, contributes to its distinct biological activities .
List of Similar Compounds
- Destruxin A
- Destruxin B
- Destruxin C
- Destruxin D
This compound stands out due to its potent biological activities and unique structural features, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
79385-96-9 |
|---|---|
Molecular Formula |
C30H49N5O8 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
16-butan-2-yl-10,11,14-trimethyl-3-(oxiran-2-ylmethyl)-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.4.0]tricosane-2,5,9,12,15,18-hexone |
InChI |
InChI=1S/C30H49N5O8/c1-8-18(4)24-29(40)34(7)25(17(2)3)30(41)33(6)19(5)26(37)31-13-12-23(36)43-22(15-20-16-42-20)28(39)35-14-10-9-11-21(35)27(38)32-24/h17-22,24-25H,8-16H2,1-7H3,(H,31,37)(H,32,38) |
InChI Key |
ZYTHYMZQQBWDDS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


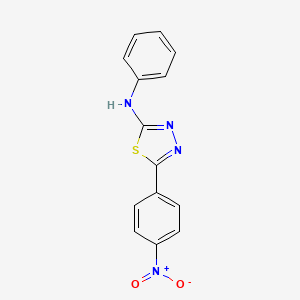
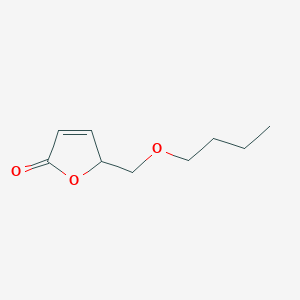
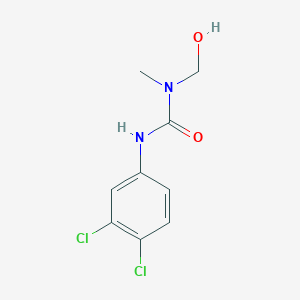
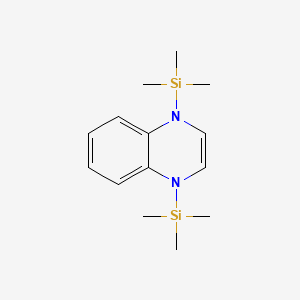
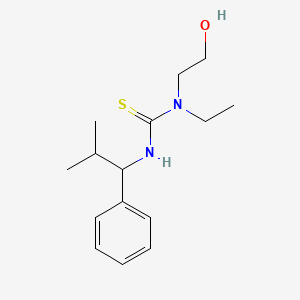
![[2,3,4,5-Tetraacetyloxy-6-(6-chloropurin-9-yl)-6-ethylsulfanylhexyl] acetate](/img/structure/B14438133.png)
![2-amino-N-[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]acetyl]-N-(2-phenylethyl)acetamide;oxalic acid](/img/structure/B14438134.png)
